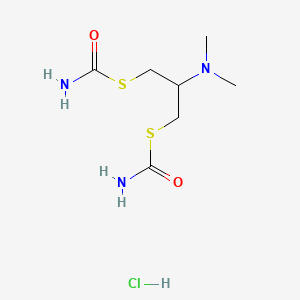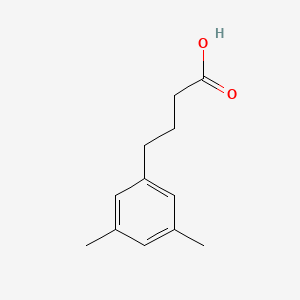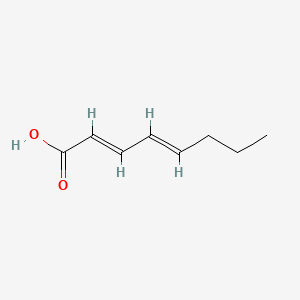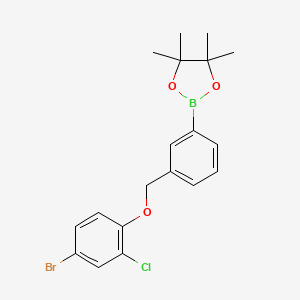![molecular formula C14H14ClNO2S B6595376 Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- CAS No. 243844-35-1](/img/structure/B6595376.png)
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-
描述
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is a white crystalline solid that is stable under standard temperature and pressure conditions. This compound is primarily used as an intermediate in organic synthesis and as a precursor for synthesizing biologically active compounds. It contains a sulfonamide group, which is known for its applications in synthesizing compounds with antibacterial, anti-inflammatory, and other biological activities .
作用机制
Target of Action
The primary target of N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide, also known as Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-, is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the tumor cells’ ability to regulate pH, which is crucial for their survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolic pathways . Under hypoxic conditions, tumor cells shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH. The inhibition of CA IX disrupts this process, leading to an unfavorable environment for tumor cell survival .
Result of Action
The inhibition of CA IX by N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide leads to a disruption in the tumor cells’ metabolic processes . This disruption creates an unfavorable environment for tumor cell survival, leading to a decrease in cell proliferation and potentially inducing apoptosis .
Action Environment
The action of N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide is influenced by the tumor microenvironment . Hypoxia, or low oxygen levels, is a common feature of solid tumors and leads to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in hypoxic conditions. Additionally, factors such as pH and the presence of other metabolites could also influence the compound’s action.
生化分析
Biochemical Properties
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- plays a crucial role in various biochemical reactions. It is known to interact with enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound acts as an inhibitor of CA IX, thereby interfering with the enzyme’s activity. This inhibition is significant because CA IX is involved in regulating pH in tumor cells, which is essential for their survival and proliferation . Additionally, Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- has shown interactions with other biomolecules, including proteins and other enzymes, contributing to its broad spectrum of biological activities .
Cellular Effects
The effects of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound exhibits significant anti-proliferative activity. It induces apoptosis, leading to cell death, and alters gene expression patterns that are crucial for cell survival . Furthermore, the compound affects cell signaling pathways, including those involved in cell metabolism and pH regulation, thereby disrupting the cellular environment necessary for cancer cell growth .
Molecular Mechanism
At the molecular level, Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within tumor cells . This binding interaction is facilitated by the sulfonamide group, which forms a coordination bond with the zinc ion in the enzyme’s active site . Additionally, the compound can induce changes in gene expression, further contributing to its anti-cancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on carbonic anhydrase IX and its anti-proliferative activity in cancer cells for several weeks . Prolonged exposure may lead to reduced efficacy due to potential degradation .
Dosage Effects in Animal Models
The effects of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels within cells . The compound’s metabolism primarily involves its conversion to inactive metabolites, which are then excreted from the body . This metabolic process is crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor cells, where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including solubility and stability .
Subcellular Localization
The subcellular localization of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase IX and other target proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- typically involves the reaction of chloromethyl with p-toluenesulfonamide under suitable reaction conditions. The specific synthetic route can be adjusted based on experimental requirements .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .
科学研究应用
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the synthesis of biologically active molecules with potential antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
Benzenesulfonamide: A simpler compound without the chloromethyl and methyl groups.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of the chloromethyl and methyl groups.
4-Methylbenzenesulfonamide: Lacks the chloromethyl group but has a similar structure
Uniqueness
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is unique due to the presence of both the chloromethyl and methyl groups, which can influence its reactivity and biological activity. This makes it a valuable intermediate for synthesizing a wide range of biologically active compounds .
属性
IUPAC Name |
N-[2-(chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQARFNXLJBLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215776 | |
| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243844-35-1 | |
| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243844-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)




![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)








